3-(4-fluorophenyl)-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(4-fluorophenyl)-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}-1H-pyrazole-5-carboxamide” is a complex organic molecule that contains several functional groups, including a fluorophenyl group, a morpholinylpyridazinyl group, and a pyrazole carboxamide group .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of several functional groups. The pyrazole ring is likely to be planar, as is typical for such structures .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Pyrazole compounds can undergo a variety of reactions, particularly at the nitrogen atoms and any substituents on the phenyl rings .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as the presence of the fluorine atom and the morpholine ring could influence properties such as polarity, solubility, and stability .Scientific Research Applications
Inhibitory Potential and Binding Selectivity
The compound, due to its structural features, notably the 4-fluorophenyl ring, may show potential as a selective inhibitor in the realm of medicinal chemistry. Such compounds, particularly with an imidazole scaffold, have been recognized for their ability to inhibit p38 MAP kinase, a protein implicated in proinflammatory cytokine release. The presence of the 4-fluorophenyl ring is crucial for maintaining high binding selectivity and potency, as evidenced by studies on similar structures. The interaction of such compounds with ATP-binding pockets and hydrophobic regions in target proteins highlights their potential in designing selective kinase inhibitors (Scior et al., 2011).
Chemical Inhibition and Cytochrome P450 Interaction
Compounds with specific structural motifs, such as pyridazinone and morpholine, are known for their role in modulating cytochrome P450 enzymes, which are vital for drug metabolism. This characteristic implies that the compound could be of significant interest in understanding and potentially mitigating metabolism-based drug–drug interactions. The selective inhibition of specific CYP isoforms, facilitated by such structures, is critical in the pharmaceutical industry to predict and avoid adverse drug interactions (Khojasteh et al., 2011).
Pharmacological Significance of Structural Components
Both morpholine and pyrazole rings, which are components of the compound, have been extensively studied for their diverse pharmacological activities. Morpholine derivatives are known for their broad spectrum of pharmacological profiles, while pyrazole-based structures are crucial in medicinal chemistry due to their wide range of biological activities, including roles as anti-inflammatory and anticancer agents. The morpholine ring, in particular, is a common feature in compounds designed for various pharmacological activities, suggesting that the compound could have significant therapeutic potential (Asif & Imran, 2019).
Mechanism of Action
Target of Action
The primary target of this compound, also known as 5-(4-fluorophenyl)-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]pyrazolidine-3-carboxamide, is the human estrogen alpha receptor (ERα) . ERα is a nuclear receptor that is activated by the sex hormone estrogen. It is involved in various physiological processes, including the regulation of the menstrual cycle and reproductive development.
Mode of Action
The compound interacts with its target, ERα, by binding to it. The molecular docking study showed that the binding affinity of the synthesized compound to ERα was close to 4-OHT, a native ligand . This suggests that the compound may act as an agonist or antagonist of ERα, modulating its activity.
Biochemical Pathways
These could include pathways involved in cell proliferation, differentiation, and apoptosis, which are critical processes in the development and progression of diseases such as breast cancer .
Pharmacokinetics
The presence of a fluorine atom in the compound might enhance its metabolic stability and increase its binding affinity to the protein–ligand complex .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific interactions with ERα. If it acts as an agonist, it might stimulate cell proliferation and other estrogen-dependent responses. If it acts as an antagonist, it might inhibit these responses .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, the performance of inhibition improved with the compound amount but reduced somewhat with temperature
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-(4-fluorophenyl)-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]pyrazolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25FN6O2/c25-18-6-4-16(5-7-18)21-15-22(29-28-21)24(32)26-19-3-1-2-17(14-19)20-8-9-23(30-27-20)31-10-12-33-13-11-31/h1-9,14,21-22,28-29H,10-13,15H2,(H,26,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHOUNTNELYWTLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)C4CC(NN4)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.